molecular formula C16H12BrFN4O B5908367 N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5908367
M. Wt: 375.19 g/mol
InChI Key: NULHBMOWKRYMGA-ODCIPOBUSA-N
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Description

BBTA is a compound that belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has been synthesized using various methods, and it has shown potential in different areas of research, including medicinal chemistry, material science, and catalysis. The synthesis and characterization of BBTA have been extensively studied, and its properties have been investigated to understand its potential applications.

Mechanism of Action

The mechanism of action of BBTA is not fully understood, but it has been proposed that it acts by inhibiting the growth of cancer cells through the induction of apoptosis. BBTA has been shown to induce cell cycle arrest and DNA damage in cancer cells, leading to their death. In material science and catalysis, the mechanism of action of BBTA is related to its ability to coordinate with metal ions and form stable complexes that can be used as building blocks for the synthesis of MOFs and metal complexes.
Biochemical and Physiological Effects
BBTA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the activation of DNA damage response pathways. In material science and catalysis, BBTA has been shown to have the ability to coordinate with metal ions and form stable complexes that can be used as building blocks for the synthesis of MOFs and metal complexes.

Advantages and Limitations for Lab Experiments

The advantages of using BBTA in lab experiments include its ease of synthesis, high purity, and diverse biological activities. However, the limitations of using BBTA in lab experiments include its limited solubility in water and some organic solvents, which can affect its stability and reactivity. Also, further studies are needed to understand the full range of its biological activities and potential applications.

Future Directions

The future directions for BBTA research include the investigation of its potential as an anticancer agent, the synthesis of new metal-organic frameworks and metal complexes using BBTA as a building block, and the exploration of its potential applications in other areas of scientific research. Further studies are also needed to understand the mechanism of action of BBTA and its biochemical and physiological effects in more detail.
Conclusion
In conclusion, BBTA is a chemical compound that has shown potential in different areas of scientific research, including medicinal chemistry, material science, and catalysis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of BBTA and its applications in various fields of research.

Synthesis Methods

BBTA can be synthesized using different methods, including the one-pot reaction of 5-bromo-2-fluorobenzyl alcohol, 4-amino-1,2,4-triazole, and salicylaldehyde in the presence of a catalytic amount of piperidine. The reaction proceeds under reflux conditions in ethanol, and the product is obtained after purification by recrystallization. The purity and identity of the compound can be confirmed by various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

BBTA has shown potential in different areas of scientific research, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BBTA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, BBTA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, BBTA has been used as a ligand for the synthesis of metal complexes with potential applications in organic transformations.

Properties

IUPAC Name

(E)-1-[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN4O/c17-14-5-6-16(23-9-12-3-1-2-4-15(12)18)13(7-14)8-21-22-10-19-20-11-22/h1-8,10-11H,9H2/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULHBMOWKRYMGA-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=NN3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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